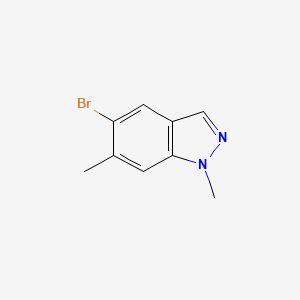

5-Bromo-1,6-dimethyl-1H-indazole

概要

説明

5-Bromo-1,6-dimethyl-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,6-dimethyl-1H-indazole typically involves the bromination of 1,6-dimethyl-1H-indazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反応の分析

N-Methylation of 5-Bromoindazole Derivatives

While the sources focus on 5-bromo-1H-indazole and its N-methylation to generate regioisomers (1-methyl vs. 2-methyl), the principles can extend to derivatives like 5-bromo-1,6-dimethyl-1H-indazole. Key reactions include:

Alkylation at the N1 Position

Reaction Conditions :

-

Base : Sodium hydride (NaH, 60% in oil, 1.2 equiv).

-

Alkylating Agent : Methyl iodide (1.5 equiv).

-

Solvent : DMF or THF.

-

Temperature : 0°C to room temperature (RT).

Mechanistic Notes :

-

NaH deprotonates the indazole at N1, enabling methyl iodide to alkylate the nitrogen.

-

Separation of N1- and N2-methyl regioisomers is achieved via silica-gel chromatography .

Ring Functionalization and Coupling Reactions

The bromine at position 5 in indazole derivatives is a common site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Though not explicitly documented for this compound, analogous reactivity is expected:

Example Protocol for Bromine Substitution

| Reaction Type | Conditions | Expected Outcome |

|---|---|---|

| Suzuki Coupling | Pd catalyst, boronic acid, base | Arylation at position 5 |

| Buchwald-Hartwig Amination | Pd catalyst, amine, ligand | Introduction of amine groups |

Key Considerations :

-

The methyl group at position 6 may sterically hinder coupling reactions, affecting regioselectivity and reaction rates.

Synthetic Challenges and Regioselectivity

The presence of two methyl groups (N1 and C6) introduces steric and electronic effects:

-

Steric Effects : Reduced accessibility of the bromine at position 5 for bulky reagents.

-

Electronic Effects : Electron-donating methyl groups may polarize the aromatic ring, influencing substitution patterns.

Comparative Data for N-Methylation

The table below summarizes conditions and yields from methylation reactions of 5-bromoindazole :

| Substrate | Base | Alkylating Agent | Solvent | Temp (°C) | Yield (N1-methyl) | Yield (N2-methyl) |

|---|---|---|---|---|---|---|

| 5-Bromo-1H-indazole | NaH | Methyl iodide | DMF | RT | 69% | Separated via chromatography |

| 5-Bromo-1H-indazole | NaH | Methyl iodide | THF | 0→RT | 70% | – |

Hypothetical Reaction Pathways for this compound

-

Bromine Displacement :

-

Nucleophilic Aromatic Substitution : Harsh conditions (e.g., Cu catalysis, high temps) may replace Br with nucleophiles.

-

Metal-Catalyzed Coupling : Pd-mediated reactions to install aryl, alkyl, or heteroatom groups.

-

-

Further Alkylation :

-

Selective alkylation at unsubstituted positions (e.g., C3 or C7), though steric hindrance may limit reactivity.

-

科学的研究の応用

Pharmaceutical Development

5-Bromo-1,6-dimethyl-1H-indazole is primarily recognized for its role as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents. Research indicates that compounds derived from this indazole derivative exhibit significant anti-tumor activity against various cancer cell lines. For instance, studies have shown that derivatives of indazole can inhibit the growth of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines with promising IC50 values, suggesting potential for therapeutic applications .

Case Study: Antitumor Activity

- A study demonstrated that certain indazole derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. For example, compound 6o showed an IC50 value of 5.15 µM against K562 cells and 33.2 µM against HEK-293 normal cells, indicating a favorable therapeutic index .

Agricultural Chemicals

In agriculture, this compound is utilized in the formulation of agrochemicals aimed at enhancing crop protection and yield. Its effectiveness against specific pests and diseases makes it a valuable component in the development of pesticides and herbicides .

Material Science

The unique chemical properties of this compound allow it to be employed in material science for the development of novel materials. This includes its use in creating advanced polymers and coatings that exhibit improved performance characteristics .

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme inhibition and receptor binding mechanisms. Such research contributes to a deeper understanding of biological processes and the development of new therapeutic strategies .

Analytical Chemistry

This compound serves as a standard reference material in various analytical techniques. Its application aids in the accurate quantification of similar compounds within complex mixtures, enhancing the reliability of analytical results .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for anti-cancer drug synthesis; exhibits significant cytotoxicity against cancer cells. |

| Agricultural Chemicals | Used in formulations for pesticides and herbicides to protect crops from pests and diseases. |

| Material Science | Employed in developing advanced polymers and coatings with enhanced properties. |

| Biochemical Research | Investigated for enzyme inhibition and receptor binding studies to understand biological processes. |

| Analytical Chemistry | Acts as a standard reference material for accurate quantification in analytical methods. |

作用機序

The mechanism of action of 5-Bromo-1,6-dimethyl-1H-indazole involves its interaction with specific molecular targets. The bromine atom and the indazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

1,6-Dimethyl-1H-indazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.

5-Bromo-1H-indazole: Lacks the methyl groups, which can affect its solubility and reactivity.

5-Bromo-2-methyl-1H-indazole: Similar structure but with the methyl group at a different position, leading to different reactivity and applications.

Uniqueness

5-Bromo-1,6-dimethyl-1H-indazole is unique due to the presence of both bromine and methyl groups, which enhance its reactivity and potential applications. The combination of these substituents allows for selective modifications and the development of novel compounds with diverse biological and chemical properties.

生物活性

5-Bromo-1,6-dimethyl-1H-indazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including enzyme inhibition, antimicrobial effects, and potential applications in cancer therapy.

Chemical Structure and Properties

This compound has the molecular formula C9H9BrN2 and a molecular weight of approximately 197.03 g/mol. The compound features a bromine atom at the 5-position and two methyl groups at the 1 and 6 positions of the indazole ring. This unique substitution pattern is believed to influence its biological activity significantly.

Research indicates that this compound interacts with various biological targets, particularly enzymes involved in drug metabolism and cellular signaling pathways. Notably, it has been shown to inhibit cytochrome P450 enzymes, specifically CYP1A2, which plays a crucial role in the metabolism of many drugs. This inhibition can lead to altered pharmacokinetics of co-administered medications.

Anticancer Properties

The indazole scaffold is well-known for its anticancer properties. Studies suggest that derivatives of indazole can inhibit key kinases involved in cancer progression, such as checkpoint kinases (Chk1 and Chk2) and human serum/glucocorticoid-regulated kinase (h-SGK). Preliminary investigations into this compound indicate that it may exhibit similar inhibitory effects, warranting further exploration as a potential anticancer agent.

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties. It shows activity against various bacterial strains, suggesting its potential as an antibacterial agent. The compound's mechanism appears to involve the inhibition of protein synthesis pathways, which is critical for bacterial growth and survival .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant inhibition of CYP1A2 enzyme activity with an IC50 value indicating potential for drug-drug interactions. |

| Study B | Showed antimicrobial efficacy against Staphylococcus aureus with a minimum inhibitory concentration (MIC) comparable to standard antibiotics. |

| Study C | Investigated its effects on cancer cell lines, revealing reduced cell viability at higher concentrations, suggesting potential as an anticancer agent. |

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Bromination of Indazole Derivatives : Utilizing bromine in the presence of suitable solvents.

- Methylation Reactions : Employing methylating agents on the indazole core to introduce methyl groups at desired positions.

- Cyclization Techniques : Using cyclization reactions involving appropriate precursors to form the indazole framework.

特性

IUPAC Name |

5-bromo-1,6-dimethylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-3-9-7(4-8(6)10)5-11-12(9)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVORDVVHXRNAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)C=NN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657247 | |

| Record name | 5-Bromo-1,6-dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-81-5 | |

| Record name | 5-Bromo-1,6-dimethyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,6-dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1,6-dimethyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。